Sodium 4-(2-methylpropyl)benzene-1-sulfinate
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Overview
Description
Sodium 4-(2-methylpropyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₁₀H₁₃NaO₂S. It is a sodium salt of 4-(2-methylpropyl)benzene-1-sulfinic acid. This compound is primarily used in organic synthesis as a sulfonylating agent and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-(2-methylpropyl)benzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(2-methylpropyl)benzenesulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows: [ \text{4-(2-methylpropyl)benzenesulfonyl chloride} + \text{Na}_2\text{SO}_3 \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the production of sodium sulfinates often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(2-methylpropyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 4-(2-methylpropyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonylating agent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 4-(2-methylpropyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form sulfonyl radicals, which can participate in various radical-mediated reactions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, leading to the formation of new bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
Sodium benzenesulfinate: A simpler analog with similar reactivity but lacking the 2-methylpropyl group.
Sodium toluenesulfinate: Contains a methyl group instead of the 2-methylpropyl group.
Sodium methanesulfinate: A smaller sulfinate with different reactivity due to the absence of an aromatic ring.
Uniqueness
Sodium 4-(2-methylpropyl)benzene-1-sulfinate is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and the types of reactions it can undergo. This structural feature can provide steric hindrance and electronic effects that differentiate it from other sulfinates.
Properties
Molecular Formula |
C10H13NaO2S |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
sodium;4-(2-methylpropyl)benzenesulfinate |
InChI |
InChI=1S/C10H14O2S.Na/c1-8(2)7-9-3-5-10(6-4-9)13(11)12;/h3-6,8H,7H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
XBOWEMVQWHYXEG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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